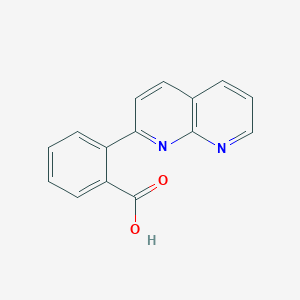

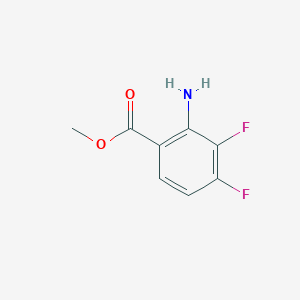

2-(1,8-Naphthyridin-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(1,8-Naphthyridin-2-yl)benzoic acid typically involves catalytic processes and the formation of complex intermediates. For example, Liu et al. (2006) described the preparation of a related compound using phthalic anhydride and α-naphthol with boric oxide as a catalyst, achieving a yield of 97.8% under optimized conditions (Liu Yu-long, 2006). Another approach involves the [2+2+2] benzannulation of phthalic acids/anhydrides with alkynes for the synthesis of multisubstituted 1-naphthoic acids, utilizing Ru-catalyzed C-H activation and atmospheric oxygen as the sole oxidant (Honghao Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives and their complexes can be elucidated using techniques like X-ray crystallography, spectral data analysis, and Density Functional Theory (DFT) calculations. For instance, Srivastava et al. (2016) characterized 1,8-naphthalimide based compounds using spectral data and X-ray crystallography, revealing details about their aggregation behavior and molecular interactions (A. Srivastava et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving naphthyridine derivatives can lead to a variety of products depending on the reactants and conditions. For example, Walz and Sundberg (2000) described the synthesis of isoaaptamine and analogs through a series of reactions including nitromethyl substitution and cyclization processes (A. Walz & R. Sundberg, 2000).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting points, and crystalline structure, can be significantly influenced by the nature of substituents and molecular conformation. Research by Liu et al. (2019) on 2-(naphthalenylamino)-benzoic acids demonstrated how substituent size and isomerization affect polymorphism, revealing insights into the phase behavior and stability of these compounds (Yuting Liu et al., 2019).

科学的研究の応用

Photophysical Properties and Aggregation Enhanced Emission

2-(1,8-Naphthyridin-2-yl)benzoic acid and its derivatives exhibit unique photophysical properties due to their ability to form nanoaggregates in aqueous solutions, leading to aggregation enhanced emission (AEE). The spectral and morphological characteristics of these aggregates have been extensively studied through scanning electron microscopy, atomic force microscopy, and various spectroscopic techniques. These findings underscore the potential of 1,8-naphthyridin-2-yl benzoic acid derivatives in the development of advanced materials with tailored optical properties, offering promising applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2016).

Gel Formation and Reaction Pathways

The solvation environment significantly influences the reaction pathways of 1,8-naphthyridin derivatives, leading to the formation of gels under specific conditions. These gels are characterized by their unique structural properties and can be utilized in various applications, including drug delivery systems and materials science. The ability to control the solvation and gelation properties of these compounds opens new avenues for the synthesis of novel materials with desirable mechanical and chemical properties (Singh & Baruah, 2008).

Novel Frameworks and Synthetic Pathways

Research has also focused on developing efficient synthetic pathways for creating new dihydroisoquinoline-naphthyridinone frameworks. These novel compounds showcase the versatility of 2-(1,8-Naphthyridin-2-yl)benzoic acid derivatives in organic synthesis, providing a foundation for further exploration of their chemical reactivity and potential applications in medicinal chemistry and material science (Shuvalov & Fisyuk, 2022).

Ligand Design and Coordination Chemistry

The 2-(1,8-Naphthyridin-2-yl)benzoic acid moiety has been utilized in the design of ligands for metal coordination, demonstrating its utility in creating complexes with unique electronic and photophysical properties. These complexes find applications in catalysis, photovoltaics, and as functional materials for electronic devices. The ability to fine-tune the electronic absorption properties through ligand design highlights the potential of 2-(1,8-Naphthyridin-2-yl)benzoic acid derivatives in the development of new materials for sustainable energy solutions (Zong et al., 2008).

特性

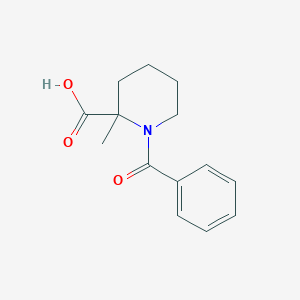

IUPAC Name |

2-(1,8-naphthyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFCCAHDCEFFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375556 |

Source

|

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,8-Naphthyridin-2-yl)benzoic acid | |

CAS RN |

178617-49-7 |

Source

|

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)